N-[2-(2-iodophenoxy)ethyl]butan-2-amine;oxalic acid
Overview
Description
N-[2-(2-iodophenoxy)ethyl]butan-2-amine;oxalic acid is a complex organic compound that combines an amine with an oxalate salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-iodophenoxy)ethyl]butan-2-amine;oxalic acid typically involves multiple steps. One common method includes the reaction of 2-iodophenol with 2-chloroethylamine under basic conditions to form N-[2-(2-iodophenoxy)ethyl]amine. This intermediate is then reacted with butan-2-one in the presence of a reducing agent to yield N-[2-(2-iodophenoxy)ethyl]butan-2-amine. Finally, the amine is treated with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-iodophenoxy)ethyl]butan-2-amine;oxalic acid can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The iodo group can be reduced to a hydrogen atom, forming a phenoxyethylbutan-2-amine.
Substitution: The iodo group can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or ammonia.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Phenoxyethylbutan-2-amine.
Substitution: Hydroxy or amino derivatives.
Scientific Research Applications
N-[2-(2-iodophenoxy)ethyl]butan-2-amine;oxalic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2-iodophenoxy)ethyl]butan-2-amine;oxalic acid involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the phenoxy and iodo groups can participate in various non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-[2-(2-bromophenoxy)ethyl]butan-2-amine: Similar structure but with a bromine atom instead of iodine.
N-[2-(2-chlorophenoxy)ethyl]butan-2-amine: Contains a chlorine atom instead of iodine.
N-[2-(2-fluorophenoxy)ethyl]butan-2-amine: Contains a fluorine atom instead of iodine.
Uniqueness
N-[2-(2-iodophenoxy)ethyl]butan-2-amine;oxalic acid is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions compared to its bromine, chlorine, or fluorine analogs. The oxalate salt form also enhances its solubility and stability, making it more suitable for certain applications.
Properties
IUPAC Name |
N-[2-(2-iodophenoxy)ethyl]butan-2-amine;oxalic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18INO.C2H2O4/c1-3-10(2)14-8-9-15-12-7-5-4-6-11(12)13;3-1(4)2(5)6/h4-7,10,14H,3,8-9H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHQZNNSGUWJDIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCCOC1=CC=CC=C1I.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20INO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.